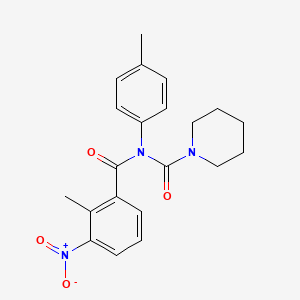

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-9-11-17(12-10-15)23(21(26)22-13-4-3-5-14-22)20(25)18-7-6-8-19(16(18)2)24(27)28/h6-12H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCLAKMXHBSZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 379.5 g/mol. The structural configuration includes a piperidine ring, which is significant for its pharmacological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

- Enzyme Inhibition : Many derivatives of piperidine have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory activity against these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

- Neuroprotective Effects : Compounds that can cross the blood-brain barrier (BBB) and exhibit neuroprotective properties are of particular interest. Studies have shown that certain piperidine derivatives can reduce oxidative stress and inflammation in neuronal cells, contributing to their neuroprotective activity.

In Vitro Studies

-

AChE and BuChE Inhibition :

- A study found that related compounds demonstrated significant inhibition of AChE with IC50 values ranging from 0.2 to 0.5 μM, indicating strong potential for neuroprotective applications .

- Another investigation reported that the introduction of specific substituents on the piperidine ring enhanced BuChE inhibitory activity, suggesting structure-activity relationships (SAR) that can guide further development .

- Neurotoxicity Assessment :

In Vivo Studies

- Animal Models :

Case Study 1: Neuroprotective Effects

In a study examining the effects of piperidine derivatives on oxidative stress in neuronal cells, it was demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) production. This reduction was attributed to the compound's ability to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study 2: Cognitive Enhancement

In another investigation, a derivative similar to this compound was tested on mice with induced memory deficits. The results indicated marked improvements in memory retention and learning capabilities, supporting its potential use in cognitive enhancement therapies .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the realm of medicinal chemistry, particularly as a lead compound for drug development. Its structural features allow for modifications that can enhance biological activity and selectivity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. For instance, research indicates that derivatives of piperidine compounds can inhibit tumor cell proliferation and migration. In vitro assays demonstrated that these compounds trigger ferroptosis in tumor cells, suggesting a mechanism involving the modulation of the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant responses .

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Compound | Mechanism | IC50 (µM) | Effect |

|---|---|---|---|---|

| PMSA | NRF2 inhibition | < 5 | Inhibits proliferation and induces ferroptosis | |

| Various | Cytotoxicity | Varies | Effective against multiple cancer cell lines |

Antiparasitic Applications

The compound's derivatives have shown efficacy against parasitic infections, particularly Trypanosomiasis caused by Trypanosoma brucei. A phenotypic screening approach identified several analogs with potent antiparasitic activity, demonstrating the potential for developing new therapies against this disease .

Synthesis and Structural Modifications

The synthesis of N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves several steps that allow for structural modifications to optimize pharmacological properties. Various synthetic routes have been explored to enhance yield and purity, which are critical for further biological evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide with key analogs from the evidence, focusing on structural features, molecular weight, biological activity, and synthesis yield:

Key Observations:

Methyl groups (e.g., 4-methylphenyl in the target compound and Compound 14) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Synthetic Efficiency :

- High yields (85–120%) in compounds suggest that piperidine carboxamide derivatives are synthetically accessible via isocyanate coupling or similar methods . The target compound may follow analogous routes.

compounds target TAAR1, a GPCR involved in neuropsychiatric disorders, indicating structural versatility for diverse applications .

Research Findings and Implications

- Structural Flexibility : Piperidine carboxamides tolerate diverse substituents (e.g., nitro, chloro, fluoro, aryl), enabling fine-tuning of pharmacodynamic and pharmacokinetic profiles .

- Unmet Needs : The target compound’s nitro group remains understudied in the context of GPCR or enzyme modulation. Further in vitro assays (e.g., IC50 determination, receptor binding studies) are warranted.

- Synthetic Challenges: While reports yields >90% for aminoethyl derivatives, steric hindrance from the nitro group in the target compound may necessitate optimized reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving amide coupling and nitro-group introduction. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .

- Nitro-group placement : Nitration at the 3-position of the benzoyl group requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .

- Optimization : Monitor reaction progress via TLC and adjust temperature (e.g., 0–5°C for nitration) and stoichiometry (1.2–1.5 eq. nitro precursor) to maximize yield (>65%) .

Q. How can structural integrity and purity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR : Assign aromatic protons (δ 7.2–8.1 ppm for nitrobenzoyl) and piperidine carbons (δ 40–50 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ (e.g., m/z 424.2) .

- XRD : Resolve steric hindrance between the 2-methyl and 3-nitro groups on the benzoyl moiety .

- Purity thresholds : ≥98% by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are appropriate for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence bioactivity and metabolic stability?

- Mechanistic insights :

- Electron-withdrawing effects : The nitro group enhances electrophilicity, potentially increasing target binding but reducing metabolic stability via cytochrome P450 oxidation .

- Metabolic profiling : Use liver microsomes (human/rat) with LC-MS/MS to identify primary metabolites (e.g., nitro-reduction to amine) .

Q. What computational strategies can predict binding modes and selectivity of this compound?

- Modeling approaches :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CB1 receptor) to identify key interactions (e.g., hydrogen bonding with K3.28 residue) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

- Pharmacokinetic optimization :

- Structural modifications : Introduce PEG linkers or methyl groups on the piperidine ring to reduce CYP3A4-mediated metabolism .

- Formulation : Nanoencapsulation (liposomes) to enhance bioavailability (tested in rodent models via oral gavage) .

- Analytical validation : Quantify plasma concentrations using LC-MS/MS with a LLOQ of 1 ng/mL .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

- Case example : Discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays.

- Troubleshooting :

- Verify assay conditions (e.g., ATP concentrations in kinase assays) .

- Assess membrane permeability via PAMPA (artificial membrane assay) .

- Advanced analytics : Use SPR (surface plasmon resonance) to measure direct binding kinetics (kₐₙ, kₒff) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.